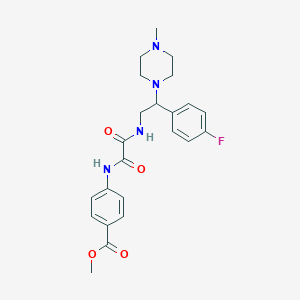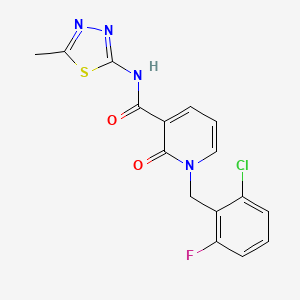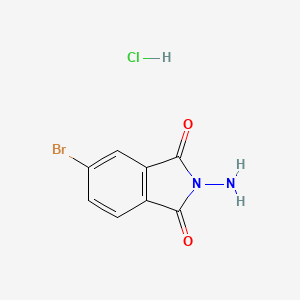![molecular formula C18H17Cl2N5O2 B2387189 6-[(2,6-Dichlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878735-69-4](/img/structure/B2387189.png)
6-[(2,6-Dichlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-[(2,6-Dichlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule that contains several functional groups and rings, including a purine ring and an imidazole ring. The presence of these rings suggests that this compound might have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex, with multiple rings and functional groups. The presence of the purine and imidazole rings, as well as the dichlorophenylmethyl and tetramethyl groups, would likely confer specific chemical properties to the molecule .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it is stored or used. The presence of the dichlorophenylmethyl and tetramethyl groups, as well as the purine and imidazole rings, suggest that it might participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that might influence its properties include the presence of the purine and imidazole rings, the dichlorophenylmethyl and tetramethyl groups, and the overall shape and size of the molecule.
科学的研究の応用
Synthesis of Precursors and Analogs
The synthesis of complex organic molecules often involves the creation of precursors and analogs that serve as stepping stones towards the target compounds. For example, the synthesis of 4- and 5-disubstituted 1-benzylimidazoles, important precursors of purine analogs, involves reactions that lead to imidazoles and purines, demonstrating the foundational role of similar compounds in developing potential therapeutic agents (Alves, Proença, & Booth, 1994).
Discovery of Kinase Inhibitors
Compounds with a similar structure have been identified as potent inhibitors of kinases, important for regulating cell functions. The discovery of 2-phenylamino-imidazo[4,5-h]isoquinolin-9-ones as a new class of inhibitors for the Lck kinase, a critical enzyme in T-cell activation, underscores the therapeutic potential of such molecules in treating diseases where kinase regulation is disrupted (Snow et al., 2002).
Antitumor Effects
The investigation of imidazotetrazines, for instance, highlights the antitumor potential of structurally related compounds. The synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one demonstrate its broad-spectrum antitumor activity, acting as a prodrug for the acyclic triazene MCTIC, which has shown curative activity against certain types of leukemia (Stevens et al., 1984).
Synthesis of Novel Compounds
Research in organic chemistry continues to explore the synthesis of novel compounds for various applications. The reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, leading to novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones, represents the ongoing efforts to expand the chemical space for potential therapeutic and material science applications (Klásek, Lyčka, Mikšík, & Růžička, 2010).
Cytotoxicity and Anticancer Research
The synthesis and evaluation of cytotoxic activities of imidazoquinolinedione derivatives highlight the search for new anticancer drugs. Compounds like 7,8-dihydro-10H-[1,4]oxazino-[3',4':2,3]imidazo[4,5-g]quinoline-5,12-dione have shown high cytotoxicity against human colon tumor cells, underscoring the potential of such molecules in developing anticancer therapies (Suh, Kang, Yoo, Park, & Lee, 2000).
将来の方向性
特性
IUPAC Name |
6-[(2,6-dichlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N5O2/c1-9-10(2)25-14-15(22(3)18(27)23(4)16(14)26)21-17(25)24(9)8-11-12(19)6-5-7-13(11)20/h5-7H,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLVCJKBIQKTMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=C(C=CC=C4Cl)Cl)N(C(=O)N(C3=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,6-dichlorobenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2387107.png)

![tert-butyl N-[4-(aminomethyl)-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2387112.png)
![N-(3-chlorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2387113.png)



![2-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2387121.png)
![4-[(3-Methylbutyl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2387122.png)


![5-(2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexan-5-yl)oxazole-4-carboxylic acid](/img/structure/B2387125.png)

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enylamino)propanoic Acid](/img/structure/B2387129.png)